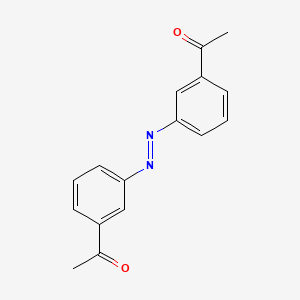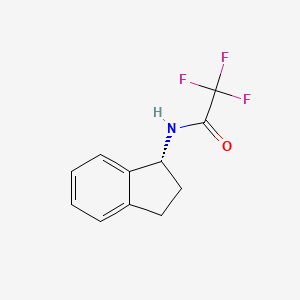
(R)-N-Trifluoroacetyl-1-aminoindan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Trifluoroacetyl-1-aminoindan is a chiral compound that features a trifluoroacetyl group attached to the nitrogen atom of 1-aminoindan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Trifluoroacetyl-1-aminoindan typically involves the following steps:
Starting Material: The synthesis begins with 1-aminoindan, which is commercially available or can be synthesized from indanone through reductive amination.
Trifluoroacetylation: The key step involves the introduction of the trifluoroacetyl group. This is achieved by reacting 1-aminoindan with trifluoroacetic anhydride (TFAA) in the presence of a base such as pyridine. The reaction is typically carried out at room temperature to avoid racemization and to ensure high yield of the desired ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-N-Trifluoroacetyl-1-aminoindan can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-N-Trifluoroacetyl-1-aminoindan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, although specific conditions and reagents for this reaction are less commonly reported.
Reduction: Reduction of the trifluoroacetyl group can yield the corresponding amine.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indan ring.
Reduction: The corresponding amine, ®-1-aminoindan.
Substitution: Various acylated derivatives depending on the substituent introduced.
Scientific Research Applications
®-N-Trifluoroacetyl-1-aminoindan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.
Biology: The compound’s chiral nature makes it useful in studying enantioselective biological processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ®-N-Trifluoroacetyl-1-aminoindan exerts its effects depends on its interaction with molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The indan ring structure may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Trifluoroacetyl-1-aminoindan: The enantiomer of the compound, which may exhibit different biological activities.
N-Acetyl-1-aminoindan: Lacks the trifluoro group, resulting in different chemical properties and reactivity.
1-Aminoindan: The parent compound without any acyl group, used as a starting material in various syntheses.
Uniqueness
®-N-Trifluoroacetyl-1-aminoindan is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high specificity and stability.
Properties
Molecular Formula |
C11H10F3NO |
|---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)10(16)15-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H,15,16)/t9-/m1/s1 |
InChI Key |
YUPHAYFQAVLCRV-SECBINFHSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1NC(=O)C(F)(F)F |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



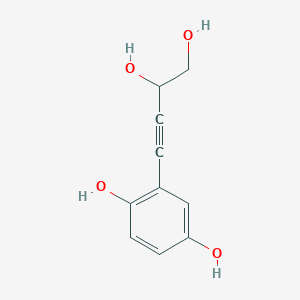
![2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide](/img/structure/B15293596.png)
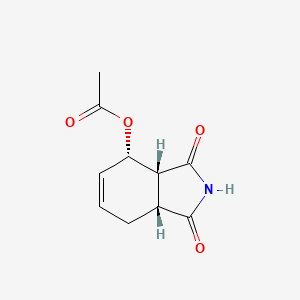
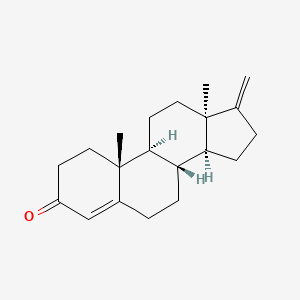
![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)

![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)
![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)

![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
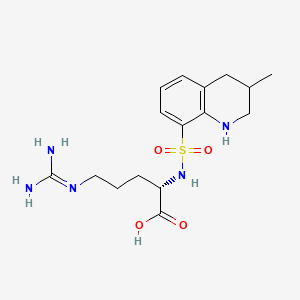
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
